molecular formula C9H8ClN3 B2582407 (1Z)-2-(3-chlorophenyl)-N'-cyanoethanimidamide CAS No. 78622-06-7

(1Z)-2-(3-chlorophenyl)-N'-cyanoethanimidamide

Cat. No.: B2582407
CAS No.: 78622-06-7
M. Wt: 193.63
InChI Key: JIHILOFXSSKHGR-UHFFFAOYSA-N
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Description

(1Z)-2-(3-Chlorophenyl)-N'-cyanoethanimidamide is a chemical compound with the molecular formula C9H8ClN3 and a molecular weight of 193.6 g/mol . It is provided with a high purity level of 95% and is identified by CAS Number 78622-06-7 . This substance is part of a class of nitrile-containing compounds, which are often explored in medicinal chemistry for their potential as enzyme inhibitors. For instance, related cyano-substituted molecules are actively investigated as potential inhibitors of phosphodiesterase (PDE) enzymes, which are significant targets in neurological and inflammatory disease research . The specific stereochemistry, denoted by (1Z), may be critical for its interaction with biological targets and overall activity. This product is intended for research and development purposes in a laboratory setting only. It is not designed for human therapeutic use, nor is it approved for veterinary applications. Researchers are advised to consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

2-(3-chlorophenyl)-N'-cyanoethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-8-3-1-2-7(4-8)5-9(12)13-6-11/h1-4H,5H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHILOFXSSKHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=NC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(3-chlorophenyl)-N’-cyanoethanimidamide typically involves the reaction of 3-chlorobenzaldehyde with cyanoacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 3-chlorobenzaldehyde and cyanoacetamide.

    Reagents: Sodium hydroxide or potassium carbonate.

    Conditions: Heating the reaction mixture.

Industrial Production Methods

Industrial production of (1Z)-2-(3-chlorophenyl)-N’-cyanoethanimidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-(3-chlorophenyl)-N’-cyanoethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

  • Synthetic Intermediate : (1Z)-2-(3-chlorophenyl)-N'-cyanoethanimidamide serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for creating diverse compounds.
  • Reactivity : The compound can undergo oxidation to form corresponding oxides, reduction to yield amine derivatives, and substitution reactions leading to various substituted chlorophenyl derivatives.

Biology

  • Biological Activity : This compound has been investigated for potential biological activities, including antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets, influencing enzyme or receptor activity and leading to various biological effects.
  • Mechanism of Action : The mechanism involves binding to molecular targets, altering their activity. The specific pathways depend on the biological system being studied, highlighting its versatility in research applications.

Medicine

  • Drug Development : Due to its unique structure, this compound is explored for its potential in drug development. Its ability to form stable interactions with biological targets makes it a candidate for developing new pharmaceuticals.
  • Therapeutic Applications : Research is ongoing into its effectiveness as a therapeutic agent in treating various diseases, particularly those requiring targeted biological activity.

Industry

  • Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals and materials, which can have applications across different industrial sectors. Its unique properties make it suitable for developing advanced materials.

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Research : A study investigating the compound's anticancer properties revealed its ability to inhibit cell proliferation in certain cancer cell lines. The research focused on optimizing its structure to enhance efficacy while reducing toxicity.
  • Antimicrobial Studies : Another study examined the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition at specific concentrations, suggesting potential as a lead compound for developing new antibiotics.
  • Synthesis Optimization : Research aimed at optimizing synthetic routes for producing this compound demonstrated improved yields and selectivity through innovative reaction conditions.

Mechanism of Action

The mechanism of action of (1Z)-2-(3-chlorophenyl)-N’-cyanoethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

Structural Features: Contains a 3-chlorophenyl group linked to a phthalimide ring system (two fused carbonyl groups). Key Differences: Unlike the target compound’s ethanimidamide-cyano structure, this molecule features a rigid aromatic phthalimide core. Applications: Primarily used as a monomer precursor for polyimides, highlighting its role in polymer chemistry. Synthesis: Requires high purity for polymer applications, emphasizing the importance of controlled reaction conditions .

2-Arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides

Structural Features: Shares the 3-chlorophenyl group but incorporates a hydrazinecarbothioamide (-NH-NH-CS-NH2) backbone. Key Differences: The thioamide group introduces sulfur-based reactivity, enabling condensations with aldehydes to form thiazoline derivatives. This contrasts with the cyanoimidamide’s nitrile-driven reactivity. The target compound’s cyano group may offer different electronic profiles for drug design .

N-(3-((3-Chlorobenzyl)oxy)phenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide

Structural Features: Dual 3-chlorophenyl groups connected via an ethene-sulfonamide bridge. Key Differences: The sulfonamide group enhances solubility and hydrogen-bonding capacity, unlike the hydrophobic cyanoimidamide. Applications: Acts as a β-lactamase inhibitor, indicating relevance in combating antibiotic resistance. The target compound’s cyano group could influence binding affinity to bacterial enzymes .

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

Structural Features: Combines 3-chlorophenyl with a tetrahydrofuran-carboxamide system. Key Differences: The cyclopropane and furan rings introduce steric complexity absent in the planar ethanimidamide. Applications: Used as a pesticide, underscoring the 3-chlorophenyl moiety’s agrochemical utility. The target compound’s cyano group might modify pesticidal activity or environmental persistence .

(Z)-N'-Cyano-N-(2,6-dichlorophenyl)methoxymethanimidamide

Structural Features: Dichlorophenyl and methylsulfanyl substituents on a cyanoimidamide core. Key Differences: Additional chlorine atoms and a sulfur-containing group alter electronic properties compared to the monosubstituted target compound. Synthesis: Demonstrates the versatility of cyanoimidamide derivatives in accommodating diverse substituents for tailored applications .

Comparative Analysis Table

Compound Core Structure Key Functional Groups Primary Applications Reference
(1Z)-2-(3-Chlorophenyl)-N'-cyanoethanimidamide Ethanimidamide Cyano, 3-chlorophenyl Under investigation
3-Chloro-N-phenyl-phthalimide Phthalimide Carbonyl, 3-chlorophenyl Polymer synthesis
2-Arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide Hydrazinecarbothioamide Thioamide, 3-chlorophenyl Thiazoline precursors
N-(3-((3-Chlorobenzyl)oxy)phenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide Ethene-sulfonamide Sulfonamide, dual 3-chlorophenyl β-lactamase inhibition
Cyprofuram Cyclopropane-carboxamide Tetrahydrofuran, 3-chlorophenyl Pesticide

Research Insights

  • Reactivity: The cyano group in the target compound facilitates nucleophilic additions, contrasting with the electrophilic carbonyl reactivity of phthalimides .
  • Biological Activity : Sulfonamide and thioamide derivatives exhibit antimicrobial properties, suggesting the target compound could be optimized for similar uses .
  • Synthetic Flexibility: The 3-chlorophenyl group is a common motif in agrochemicals, but functional group variation (e.g., cyano vs. sulfonamide) tailors specificity .

Biological Activity

(1Z)-2-(3-chlorophenyl)-N'-cyanoethanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyano group and a chlorophenyl moiety, which contribute to its unique chemical reactivity and biological interactions. Understanding its structure is crucial for elucidating its mechanism of action.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains.
  • Anti-inflammatory Effects : It has shown promise in modulating inflammatory pathways, potentially useful for treating inflammatory diseases.
  • Cytotoxicity : The compound’s effects on cell viability have been evaluated in vitro, indicating varying degrees of cytotoxicity against different cell lines.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways related to inflammation and cell survival.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of specific bacterial strains
Anti-inflammatoryModulates cytokine production in macrophages
CytotoxicityVaries across different cancer cell lines

Case Study: Anti-inflammatory Potential

In a study investigating the anti-inflammatory properties, this compound was tested on macrophage cultures. Results indicated a significant reduction in the production of pro-inflammatory cytokines such as IL-1β and TNFα at non-cytotoxic concentrations. These findings suggest its potential as a therapeutic agent for inflammatory diseases.

Case Study: Cytotoxic Effects

In vitro assays demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was linked to the induction of apoptosis, highlighting its potential as an anticancer agent. Further research is needed to explore its efficacy in vivo.

Q & A

Q. What are the established synthetic routes for (1Z)-2-(3-chlorophenyl)-N'-cyanoethanimidamide, and what methodological considerations are critical for reproducibility?

Answer: Synthesis of this compound typically involves:

Substitution reactions : Reacting 3-chlorophenyl precursors with cyanoacetamide derivatives under alkaline conditions to form intermediates. For example, describes a nitrobenzene substitution using 2-pyridinemethanol as a nucleophile under basic conditions.

Reduction steps : Acidic reduction of nitro groups to amines using agents like iron powder (e.g., ) or catalytic hydrogenation.

Condensation : Coupling the amine intermediate with cyanoacetic acid derivatives using condensing agents (e.g., DCC or EDC).

Q. Critical considerations :

  • Stereoselectivity : Ensuring the (1Z)-configuration requires controlled reaction conditions (e.g., temperature, solvent polarity) to favor the Z-isomer.
  • Purity : Column chromatography or recrystallization is essential to isolate the product from byproducts (e.g., E-isomer or unreacted intermediates) .

Q. How is the structural configuration of the (1Z)-isomer confirmed experimentally?

Answer:

  • X-ray crystallography : Provides definitive proof of the Z-configuration by resolving spatial arrangements (e.g., used single-crystal X-ray diffraction to confirm stereochemistry in a related compound).
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Coupling constants (e.g., vinyl protons) and NOE correlations to distinguish Z/E isomers.
    • ¹³C NMR : Chemical shifts of nitrile and imine carbons (~110–120 ppm for CN, ~150–160 ppm for C=N).
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What stability challenges are associated with this compound, and how can they be mitigated?

Answer:

  • Hydrolysis sensitivity : The cyanoimidamide group is prone to hydrolysis in aqueous or acidic conditions.
    • Mitigation : Store under inert atmosphere (N₂/Ar) at –20°C and use anhydrous solvents during synthesis .
  • Photoisomerization : UV light may induce Z→E isomerization.
    • Mitigation : Conduct reactions in amber glassware and limit light exposure .

Advanced Research Questions

Q. How can computational methods predict the pharmacological interactions of this compound?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model binding to target proteins (e.g., kinase enzymes). highlights quantum chemical calculations for similar compounds.
  • QSAR models : Correlate structural features (e.g., Cl-substitution, cyano group) with bioactivity data to optimize lead compounds.
  • MD simulations : Assess stability of ligand-receptor complexes over nanoseconds to predict binding affinity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Answer:

  • Orthogonal assays : Validate results using multiple methods (e.g., enzyme inhibition + cell viability assays).
  • Purity verification : Contradictions may arise from impurities; use HPLC (>95% purity) and mass spectrometry.
  • Stereochemical analysis : Confirm Z/E ratio via chiral chromatography or NMR to rule out isomer-driven variability .

Q. How can stereoselective synthesis of the (1Z)-isomer be optimized to minimize E-isomer formation?

Answer:

  • Catalytic control : Use chiral catalysts (e.g., Ru-based complexes) to favor Z-configuration during imine formation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the Z-isomer.
  • Temperature modulation : Lower temperatures (0–5°C) reduce thermal isomerization during reactions .

Q. What analytical techniques are recommended for detecting degradation products in long-term stability studies?

Answer:

  • LC-MS/MS : Identifies hydrolyzed products (e.g., carboxylic acid derivatives from cyanoimidamide breakdown).
  • FT-IR : Monitors loss of nitrile peaks (~2200 cm⁻¹) due to hydrolysis.
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 1–3 months to simulate degradation .

Q. How does the 3-chlorophenyl substituent influence the compound’s electronic properties and reactivity?

Answer:

  • Electron-withdrawing effect : The Cl group decreases electron density on the phenyl ring, enhancing electrophilic substitution resistance.
  • Resonance effects : Directs reactivity to meta/para positions in further functionalization.
  • Hammett parameters : σₚ values (~0.37) predict substituent effects on reaction rates (e.g., SNAr or Suzuki coupling) .

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